![molecular formula C12H18N4O B1383517 2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine CAS No. 1804129-72-3](/img/structure/B1383517.png)
2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine
Overview
Description
“2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecule is nearly planar, with the dihedral angles between the pyrimidine and the two pyrrolidine rings being small . The structure also features inversion-related dimers linked by pairs of C—H⋯N hydrogen bonds .Chemical Reactions Analysis
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of various receptors and modulators, and can inhibit a wide range of enzymes . They also have antioxidative and antibacterial properties .Physical And Chemical Properties Analysis
The compound has a molecular weight of 234.3 . It is a powder at room temperature . The InChI code is1S/C12H18N4O/c1-2-7-16(6-1)12-14-4-3-10(15-12)11-9-13-5-8-17-11/h3-4,11,13H,1-2,5-9H2
.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods : The compound is synthesized through methods like condensation, chlorination, and nucleophilic substitution, demonstrating its utility as an intermediate in chemical reactions (Lei, Wang, Xiong, & Lan, 2017).
- Molecular Interactions : It has shown strong interactions with ct-DNA, indicating potential applications in DNA-related studies and possibly in drug delivery systems (Bonacorso et al., 2018).
Applications in Cancer Research
- Cancer Treatment : Morpholine derivatives, including this compound, are being researched for their potential in cancer treatment, particularly as inhibitors in the PI3K-AKT-mTOR pathway, which is crucial in cancer cell proliferation and survival (Hobbs et al., 2019).
- Tubulin Binding : Some derivatives target the colchicine-binding site of tubulin, an important approach in the development of new cancer therapies (Sele et al., 2016).
Neurological and Cognitive Disorder Research
- Cognitive Disorders : Derivatives of this compound have been explored as inhibitors in the treatment of cognitive disorders, indicating its potential in neuropharmacology (Verhoest et al., 2012).
Structural Analysis and Crystallography
- Crystal Structures : The compound and its derivatives have been studied for their crystal structures, contributing to a deeper understanding of molecular interactions and potential applications in material science (Orozco et al., 2008).
Antimicrobial Research
- Antimicrobial Properties : Some derivatives have shown antimicrobial activity, suggesting potential use in developing new antimicrobial agents (Abida & Alsalman, 2016).
Safety and Hazards
Future Directions
The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, “2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine” and its derivatives may have potential applications in drug discovery and development.
Mechanism of Action
Target of Action
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also known to inhibit a wide range of enzymes .
Mode of Action
It’s known that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization . This allows them to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biological processes, including cell proliferation and survival . They do this by interacting with key components in signaling pathways, such as the phosphatidylinositol-3 kinase (PI3K) signaling pathway .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
It’s known that pyrrolidine derivatives can have antioxidative and antibacterial properties, and they can also affect the cell cycle .
Action Environment
It’s known that the storage temperature for this compound is room temperature , which suggests that it is stable under normal environmental conditions.
properties
IUPAC Name |
2-(2-pyrrolidin-1-ylpyrimidin-4-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-2-7-16(6-1)12-14-4-3-10(15-12)11-9-13-5-8-17-11/h3-4,11,13H,1-2,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZGXBIDCLDUBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)C3CNCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine | |
CAS RN |
1804129-72-3 | |
Record name | 2-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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